2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide
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Overview
Description
2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound includes a thiophene ring, a thiadiazole ring, and an azepane ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions to form the 1,3,4-thiadiazole ring . The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
The azepane ring is often synthesized separately and then coupled with the thiadiazole-thiophene intermediate. This coupling can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Triethylamine, sodium hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active sites of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide: Similar structure but with a thiophene ring at a different position.
2-methyl-N-(5-furan-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide: Contains a furan ring instead of a thiophene ring.
2-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the thiadiazole ring contributes to its biological activity .
Properties
IUPAC Name |
2-methyl-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-10-5-3-2-4-7-18(10)14(19)15-13-17-16-12(21-13)11-6-8-20-9-11/h6,8-10H,2-5,7H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYYNCNQIOSIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1C(=O)NC2=NN=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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